1-(2,4-Difluorophenyl)-2-pentanol
Description
1-(2,4-Difluorophenyl)-2-pentanol is a fluorinated secondary alcohol characterized by a 2,4-difluorophenyl substituent attached to a pentanol backbone. The presence of fluorine atoms at the 2- and 4-positions of the phenyl ring enhances electronegativity, likely influencing reactivity, solubility, and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7,10,14H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGPYKNRECKARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=C(C=C(C=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-2-pentanol typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then purified to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-(2,4-difluorophenyl)-2-pentanone.
Reduction: Formation of 1-(2,4-difluorophenyl)-2-pentane.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,4-Difluorophenyl)-2-pentanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Fluorophenyl Alcohols/Ketones
Key Observations :
- Backbone Diversity: The pentanol backbone in the target compound differs from pyrrolidine (cyclic amide, ), benzyl alcohol (shorter chain, ), and ketone derivatives (e.g., pentanone, ), influencing solubility and reactivity.
Comparison :
- Hosomi-Sakurai Reaction : Used for carbon-carbon bond formation in allylation (e.g., ), offering moderate yields (85%) and stereoselectivity .
- Condensation Routes : Simpler one-pot reactions (e.g., ) may lack regioselectivity but are scalable for heterocyclic systems .
- Reduction Methods : Common for converting ketones to alcohols (e.g., benzyl alcohol derivatives in ), though yields depend on substrate steric effects.
Physicochemical Properties
Theoretical Predictions:
- Acidity: Fluorine’s electron-withdrawing effect likely lowers the pKa of the hydroxyl group compared to non-fluorinated analogs, as seen in related aryl alcohols .
- Boiling Point/Solubility: Longer alkyl chains (pentanol vs. methanol derivatives) increase hydrophobicity but reduce water solubility. Fluorine atoms may counterbalance this via polar interactions .
Biological Activity
1-(2,4-Difluorophenyl)-2-pentanol is an organic compound that has garnered attention for its potential biological activity. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a difluorophenyl group attached to a pentanol backbone. Its molecular formula is , indicating the presence of two fluorine atoms on the aromatic ring and a hydroxyl group on the second carbon of the pentane chain. The specific positioning of the fluorine atoms can influence its reactivity and interaction with biological targets.
The biological activity of this compound primarily arises from its interaction with various molecular targets within biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in biochemical pathways. For instance, it has been noted to influence metabolic processes, potentially affecting glycolysis and other critical pathways in cellular metabolism.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that fluorinated compounds can enhance antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit key metabolic enzymes.
Table 1 summarizes some related compounds and their reported antimicrobial activities:
| Compound Name | Antimicrobial Activity |
|---|---|
| 1-(3,5-Difluorophenyl)-2-pentanol | Effective against Staphylococcus aureus |
| 1-(2,5-Difluorophenyl)-2-pentanol | Inhibitory effects on Candida albicans |
| 1-(3-Chlorophenyl)-2-pentanol | Broad-spectrum antifungal activity |
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Studies suggest that fluorinated derivatives can inhibit cancer cell proliferation by targeting metabolic pathways critical for tumor growth. For instance, research into similar fluorinated compounds indicated potent cytotoxic effects against various cancer cell lines, with IC50 values demonstrating significant inhibitory potency.
Case Studies and Research Findings
A notable study examined the effects of this compound on glioblastoma cells. The findings suggested that the compound could effectively inhibit glycolysis in these cells, similar to other known glycolysis inhibitors like 2-deoxy-D-glucose (2-DG). This inhibition is crucial as many aggressive cancers rely heavily on glycolytic pathways for energy production.
Table 2: Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
